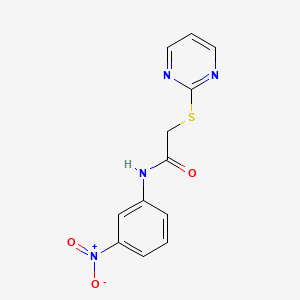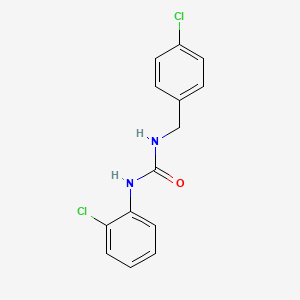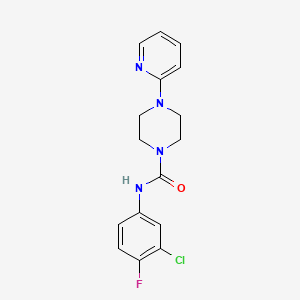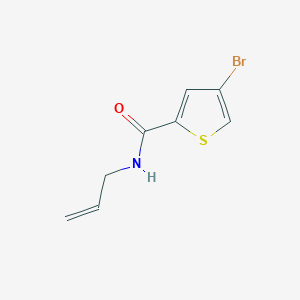
4-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide can be achieved through various synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like AIBN in solvents like carbon tetrachloride (CCl4) . Industrial production methods may involve large-scale bromination and subsequent functionalization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the double bonds.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
4-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological pathways to exert therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
4-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene core but differ in their functional groups and applications, highlighting the versatility and uniqueness of thiophene derivatives in various fields.
Properties
Molecular Formula |
C8H8BrNOS |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-bromo-N-prop-2-enylthiophene-2-carboxamide |
InChI |
InChI=1S/C8H8BrNOS/c1-2-3-10-8(11)7-4-6(9)5-12-7/h2,4-5H,1,3H2,(H,10,11) |
InChI Key |
CHAHFTRWYSRYDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971568.png)
![Methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971572.png)
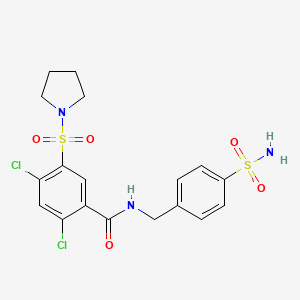
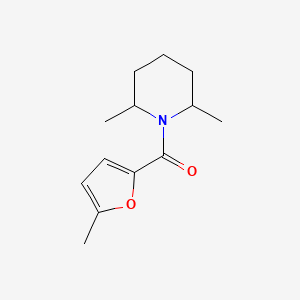
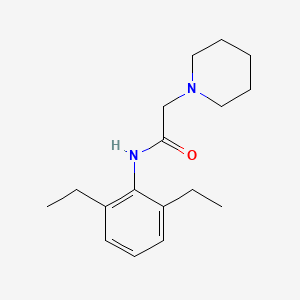
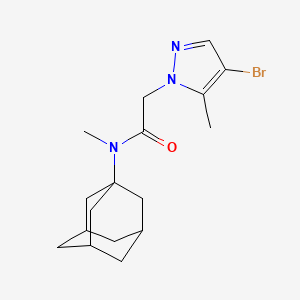
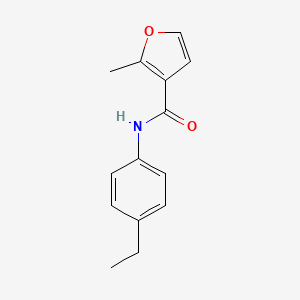
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10971599.png)
![3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971605.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10971615.png)
![2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10971619.png)
